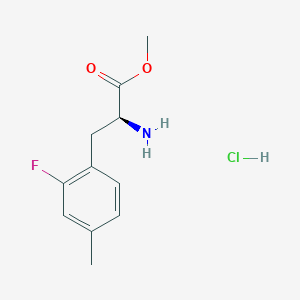

Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride

Description

Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a fluorine atom and a methyl group on the phenyl ring at the 2- and 4-positions, respectively. Its molecular formula is C₁₁H₁₄FNO₂·HCl, and it is synthesized via esterification of the corresponding amino acid using thionyl chloride (SOCl₂) and methanol under reflux conditions, followed by recrystallization to yield the hydrochloride salt . This compound serves as a critical intermediate in pharmaceutical research, particularly in the development of bioactive molecules targeting neurological or metabolic pathways, where fluorine substitution enhances metabolic stability and bioavailability .

Properties

CAS No. |

1965314-70-8 |

|---|---|

Molecular Formula |

C11H15ClFNO2 |

Molecular Weight |

247.69 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C11H14FNO2.ClH/c1-7-3-4-8(9(12)5-7)6-10(13)11(14)15-2;/h3-5,10H,6,13H2,1-2H3;1H/t10-;/m0./s1 |

InChI Key |

YBLZZFBEIRJLNP-PPHPATTJSA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C[C@@H](C(=O)OC)N)F.Cl |

Canonical SMILES |

CC1=CC(=C(C=C1)CC(C(=O)OC)N)F.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride generally follows these key steps:

- Starting from substituted phenylpropanoic acids or derivatives bearing the 2-fluoro-4-methylphenyl group.

- Esterification of the carboxylic acid to the methyl ester.

- Introduction or preservation of the amino group at the α-position.

- Chiral resolution or asymmetric synthesis to obtain the (S)-enantiomer.

- Formation of the hydrochloride salt for stability and handling.

Esterification Methods

Esterification of the corresponding amino acid or substituted phenylpropanoic acid is a critical step. Two main methods are reported:

These methods are well-established for preparing methyl esters of amino acids and related compounds.

Introduction and Protection of the Amino Group

The amino group at the α-position is either introduced via reduction of nitro precursors or preserved during esterification. Common approaches include:

- Catalytic hydrogenation of nitro-substituted precursors using palladium on carbon (Pd/C) under hydrogen atmosphere in methanol or ethanol. This method achieves high yields (90–96%) of the amino ester.

- Use of protecting groups during multi-step synthesis to prevent side reactions on the amino group, followed by deprotection after esterification.

Asymmetric Synthesis and Chiral Resolution

Obtaining the (S)-enantiomer is crucial for biological activity. Methods include:

- Asymmetric synthesis using chiral catalysts or auxiliaries to induce stereoselectivity during amino acid formation.

- Enzymatic resolution or chiral chromatography to separate enantiomers post-synthesis.

- Literature suggests that similar fluorinated amino acid derivatives are synthesized via multi-step asymmetric routes, often involving chiral pool starting materials or asymmetric hydrogenation.

Formation of Hydrochloride Salt

The final step involves converting the free base methyl ester to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing compound stability and crystallinity.

Summary Table of Preparation Steps

Research Findings and Optimization

- The use of thionyl chloride in methanol is favored for high yield and purity of methyl esters, with careful temperature control to avoid racemization or side reactions.

- Catalytic hydrogenation with Pd/C is efficient for converting nitro groups to amino groups without affecting the ester functionality.

- Asymmetric synthesis routes are under continuous development to improve stereoselectivity and yield, with recent studies focusing on fluorinated β-amino acid enantiomers showing promising results.

- The hydrochloride salt form improves compound handling and is preferred for pharmaceutical applications.

The preparation of this compound is a multi-step process involving esterification, amino group introduction, stereoselective synthesis, and salt formation. The most efficient methods employ thionyl chloride-mediated esterification and catalytic hydrogenation, combined with asymmetric synthesis or resolution techniques to ensure the (S)-configuration. The hydrochloride salt form is obtained by acid treatment, yielding a stable, crystalline compound suitable for research and pharmaceutical use.

This synthesis strategy is supported by diverse research data and practical experimental protocols, ensuring high yield, purity, and stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

Oxidation: Formation of 2-fluoro-4-methylbenzoic acid.

Reduction: Formation of 2-fluoro-4-methylphenylpropanol.

Substitution: Formation of 2-fluoro-4-methyl-5-nitrophenylpropanoate.

Scientific Research Applications

Research indicates that Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride exhibits significant biological activity. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The compound's structural features facilitate high-affinity binding to these targets, potentially modulating their activity. This property is particularly relevant in the context of drug development for neurological disorders and other therapeutic areas.

Pharmacological Applications

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating conditions like depression, anxiety, and neurodegenerative diseases. Studies have shown that similar compounds can influence serotonin and dopamine pathways, which are critical in mood regulation and cognitive function .

- Cancer Research : Preliminary studies indicate that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. Its structural similarity to known anticancer agents warrants further investigation into its efficacy as a potential therapeutic agent .

- Drug Development : The compound's unique features make it a candidate for drug development, particularly for designing selective modulators of biological pathways. Its interactions with various receptors can be explored to develop targeted therapies with fewer side effects compared to traditional drugs .

Synthesis and Structural Comparisons

The synthesis of this compound typically involves multi-step processes that allow for the introduction of specific functional groups while maintaining chirality at the relevant stereocenter. Understanding its synthesis is crucial for optimizing production methods for research and pharmaceutical applications.

Several studies have explored the pharmacokinetics and pharmacodynamics of this compound:

- In vitro Studies : Laboratory experiments have demonstrated its ability to inhibit specific enzymes involved in neurotransmitter metabolism, suggesting potential roles in enhancing neurotransmitter levels .

- Computational Predictions : Utilizing computational tools such as Prediction of Activity Spectra for Substances (PASS), researchers have estimated its interactions with various biological targets, indicating possible therapeutic applications or toxicity profiles based on structural similarities with known compounds .

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, while the amino acid ester moiety facilitates its incorporation into biological systems. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed effects.

Comparison with Similar Compounds

Substituent Effects

- Methyl Group : The 4-methyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to hydroxyl-containing analogs (e.g., CAS 875574-10-0) .

- Ester Chain Length: The propanoate ester in the target compound provides greater conformational flexibility than acetate esters (e.g., CAS 1956437-40-3), affecting substrate-enzyme interactions .

Biological Activity

Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride is a synthetic amino acid derivative that has garnered attention due to its potential biological activities. Its unique structure, characterized by a chiral center and the presence of a fluorine atom, enhances its pharmacological properties, making it a candidate for various therapeutic applications, particularly in neurology and oncology.

- Molecular Formula : C₁₁H₁₅ClFNO₂

- Molecular Weight : 247.69 g/mol

- Structure : Features a propanoate ester moiety linked to a phenyl ring with both a fluorine atom and a methyl group.

Research indicates that this compound interacts with specific enzymes and receptors, modulating their activities. The structural attributes of this compound allow for high-affinity binding to biological targets, which is crucial for its therapeutic potential.

Enzyme and Receptor Interaction

The compound shows promise in modulating neurotransmitter systems, which may be beneficial in treating neurological disorders. Its interactions have been studied in various contexts:

- Neurological Applications : The compound's ability to influence neurotransmitter activity suggests potential use in managing conditions like depression or anxiety.

- Anticancer Potential : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its efficacy as an anticancer agent.

Case Studies and Experimental Data

A variety of studies have explored the biological activity of this compound:

-

Cytotoxicity Assays : In vitro assays have demonstrated that this compound has significant cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). For instance:

- MCF-7 Cell Line : Exhibited an IC50 value indicating effective inhibition of cell proliferation.

- HepG2 Cell Line : Showed comparable activity to established chemotherapeutic agents like cisplatin.

- Molecular Docking Studies : These studies have provided insights into the binding affinities of the compound with various targets, suggesting strong interactions with key amino acid residues involved in enzymatic activity.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl (R)-2-amino-3-(4-fluoro-3-methylphenyl)propanoate hydrochloride | C₁₁H₁₅ClFNO₂ | Different stereochemistry affecting biological activity |

| Methyl (S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoate hydrochloride | C₁₁H₁₅ClFNO₂ | Variation in fluorine position impacting reactivity |

| Methyl (S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride | C₁₁H₁₅ClFNO₂ | Lacks methyl substitution on the phenyl ring |

This table illustrates how variations in substitution patterns and stereochemistry can significantly influence biological behavior and activity.

Q & A

Q. What are the recommended synthetic routes for preparing Methyl (S)-2-amino-3-(2-fluoro-4-methylphenyl)propanoate hydrochloride?

The compound can be synthesized via enantioselective hydrogenation of a β-keto ester precursor followed by hydrochloric acid salt formation. Key steps include:

- Enantioselective catalysis : Use a chiral catalyst (e.g., Ru-BINAP complexes) to reduce the β-keto ester intermediate to achieve the (S)-configuration .

- Salt formation : Treat the free amine with HCl in methanol to precipitate the hydrochloride salt. Purity is enhanced via recrystallization from ethanol/water mixtures .

- Validation : Confirm enantiomeric purity (>98% ee) using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) .

Q. How can the purity and structural integrity of this compound be validated in academic settings?

A multi-technique approach is essential:

- HPLC-UV : Use a C18 column (e.g., 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% TFA in water. Monitor at 254 nm to detect impurities (<0.1%) .

- NMR spectroscopy : Confirm the presence of the 2-fluoro-4-methylphenyl group via aromatic proton splitting patterns (δ 7.2–7.4 ppm) and fluorine coupling in -NMR .

- Mass spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z corresponding to the molecular formula .

Q. What solvent systems are optimal for recrystallization to ensure high purity?

Ethanol/water (4:1 v/v) is ideal for recrystallization due to the compound’s moderate solubility in ethanol and low solubility in cold water. Post-crystallization, drying under vacuum at 40°C for 24 hours ensures residual solvent removal (<0.5% by Karl Fischer titration) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be quantified for this chiral compound?

- Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm, 5 µm) with hexane:isopropanol (80:20) at 1.0 mL/min. Retention times differentiate enantiomers (typically 8–12 minutes) .

- Polarimetry : Compare specific rotation ([α]) against a racemic mixture. Expected values for the (S)-enantiomer range from +15° to +25° (c = 1 in methanol) .

Q. What stability challenges arise under varying pH and temperature conditions?

- Accelerated stability studies (ICH Q1A guidelines): Store samples at 40°C/75% RH for 6 months. Degradation products include:

Q. How can impurities from synthesis be identified and controlled?

- Impurity profiling : Use LC-MS/MS to detect common byproducts:

Q. What pharmacological assays are suitable for evaluating this compound’s bioactivity?

- In vitro enzyme inhibition : Test against aminotransferases or decarboxylases using fluorogenic substrates (e.g., L-alanine-4-methoxy-β-naphthylamide). IC values are determined via kinetic fluorescence assays .

- Cellular uptake studies : Radiolabel the compound with and measure intracellular accumulation in HEK293 cells over 24 hours .

Q. How does the fluorine substitution at the 2-position influence physicochemical properties?

- Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs (measured via shake-flask method) .

- Metabolic stability : Fluorine reduces CYP450-mediated oxidation in liver microsomes (t >120 minutes vs. 60 minutes for non-fluorinated analogs) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How to reconcile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.